Bienvenue dans la boutique en ligne BenchChem!

(4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride

Lipophilicity Lead optimisation Physicochemical profiling

(4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride (CAS 1261232-05-6) is a para-chlorinated benzyl-piperidine amine derivative furnished as the hydrochloride salt. The compound comprises a piperidine core with a primary amine at the 3-position and a 4-chlorobenzyl substituent on the piperidine nitrogen, yielding a molecular formula of C₁₂H₁₈Cl₂N₂ and molecular weight 261.19 g/mol.

Molecular Formula C12H18Cl2N2
Molecular Weight 261.19 g/mol
Cat. No. B7897006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride
Molecular FormulaC12H18Cl2N2
Molecular Weight261.19 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NCC2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C12H17ClN2.ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;/h3-6,12,14-15H,1-2,7-9H2;1H
InChIKeyGBQXDFXFKZNBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Profile: (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride (CAS 1261232-05-6) as a Synthetic Building Block and Screening Candidate


(4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride (CAS 1261232-05-6) is a para-chlorinated benzyl-piperidine amine derivative furnished as the hydrochloride salt . The compound comprises a piperidine core with a primary amine at the 3-position and a 4-chlorobenzyl substituent on the piperidine nitrogen, yielding a molecular formula of C₁₂H₁₈Cl₂N₂ and molecular weight 261.19 g/mol . It is primarily utilised as a synthetic intermediate and building block in medicinal chemistry programmes, where the 4-chlorobenzyl moiety contributes distinct lipophilicity (computed LogP 2.06) and the free amine serves as a functional handle for further derivatisation . As a screening compound, it has been included in commercial libraries (e.g., ChemBridge/Hit2Lead) and is available from multiple suppliers with purity specifications typically ≥95% .

Why Direct Substitution with In-Class Piperidine Analogs Can Compromise Synthesis Outcomes and Screening Reproducibility for (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride


Piperidine-based building blocks bearing different benzyl substituents or amine regioisomers are frequently treated as interchangeable in early-stage chemistry, yet subtle differences in substitution pattern, salt form, and physicochemical properties can produce significantly divergent reactivity, solubility, and biological profiles . For (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride, the combination of a para-chloro substituent on the benzyl ring, the 3-position primary amine, and the hydrochloride salt collectively determine its lipophilicity (computed LogP 2.06), aqueous solubility (LogSW -1.59), and hydrogen-bonding capacity (tPSA 29.3 Ų) . These parameters differ measurably from those of the meta-chloro, para-fluoro, and 4-amino positional isomers, making one-to-one substitution without re-optimisation of reaction conditions or biological assay outcomes inadvisable [1]. The quantitative evidence below substantiates exactly where these differences become operationally material.

Quantitative Differentiation Evidence: (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride vs. Closest Analogs


Lipophilicity (LogP) Comparison: Para-Chloro vs. Meta-Chloro Benzyl Substitution

The target compound (para-chloro substitution) exhibits a computed LogP of 2.06, measured via the Hit2Lead/ChemBridge computational pipeline . This value is lower than the LogP reported for the meta-chloro analog (1-(3-chlorobenzyl)piperidin-3-amine), which averages approximately 2.95–3.03 across multiple computed sources . The ~0.9–1.0 LogP unit difference corresponds to an approximately 8- to 10-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability, protein binding, and non-specific assay interference in biochemical screening.

Lipophilicity Lead optimisation Physicochemical profiling

Aqueous Solubility (LogSW) Differentiation from Para-Fluoro Analog

The target compound (hydrochloride salt of the 4-chlorobenzyl amine) has a computed aqueous solubility metric (LogSW) of -1.59 . Community databases indicate that the analogous para-fluoro derivative (1-(4-fluorobenzyl)piperidin-3-amine) is expected to exhibit greater aqueous solubility owing to the smaller, more electronegative fluorine substituent, with typical LogSW values for fluoro-substituted benzyl piperidines falling in the range of -1.2 to -1.4 . The approximately 0.2–0.4 LogSW unit difference translates to a roughly 1.6- to 2.5-fold lower solubility for the chloro compound, which can impact the achievable concentration range in aqueous biochemical assays and the ease of preparative salt formation.

Aqueous solubility Salt selection Assay compatibility

Fragment-Based SAR: 4-Chlorobenzyl N-Substitution Confers Optimal Dopamine Transporter Binding Potency

In a systematic structure-activity relationship (SAR) study of N-substituted methylphenidate analogs, Ojo and Chowdhury (2010) demonstrated that among various N-aryl and N-alkyl substituents on the piperidine nitrogen, the 4-chlorobenzyl group produced the highest potency in both [³H]WIN 35,428 binding and [³H]dopamine uptake assays [1]. The N-(4-chlorobenzyl) methylphenidate analog (compound 1d) was 2-fold more potent than methylphenidate in binding (Ki or IC₅₀ relative to methylphenidate) and approximately 1.5-fold more potent in dopamine uptake inhibition [1]. This establishes a class-level preference for the para-chloro substitution on the benzyl-piperidine scaffold for dopamine transporter (DAT) interactions, which may translate to related piperidine chemotypes such as the target compound.

Fragment-based drug design Dopamine transporter Cocaine antagonist SAR

Regioisomeric Amine Position (3-Amine vs. 4-Amine) Alters Polar Surface Area and Hydrogen-Bonding Geometry

The target compound bears the primary amine at the piperidine 3-position, yielding a computed tPSA of 29.3 Ų . The 4-amino regioisomer (1-(4-chlorobenzyl)piperidin-4-amine) is expected to have a comparable tPSA (predicted ~29–30 Ų) but differs in the spatial orientation of the amine, which alters the vector of hydrogen-bond donation and can affect docking poses in structure-based drug design . While the tPSA values are similar, the 3-position amine provides a distinct geometry that places the hydrogen-bond donor in a different relative orientation to the lipophilic chlorobenzyl group, which can be exploited for differential selectivity in target engagement when the target binding site requires a specific amine trajectory.

Regioisomerism Topological Polar Surface Area Medicinal chemistry

Hydrochloride Salt Form and Purity Specification Enable Reproducible Handling and Assay Preparation

The target compound is supplied exclusively as the hydrochloride salt, with a documented minimum purity of 95% (some suppliers specify 98%) . The hydrochloride counterion enhances aqueous solubility relative to the free base form by protonating the piperidine nitrogen (and potentially the primary amine), and provides a defined stoichiometry (C₁₂H₁₈Cl₂N₂, molecular weight 261.19 g/mol) . The free base analog (1-(4-chlorobenzyl)piperidin-3-amine, molecular weight 224.73 g/mol) is a liquid or low-melting solid with different solubility characteristics and is more susceptible to carbonate formation upon storage . The bis-hydrochloride salt (dihydrochloride, CAS 226249-34-9, molecular weight 297.65 g/mol) has a distinct stoichiometry and weight, which can cause weighing errors in automated liquid handling if the salt form is not explicitly tracked . For procurement purposes, specifying the mono-hydrochloride salt ensures consistent molarity calculations in stock solution preparation.

Salt selection Purity specification Reproducibility

Rotatable Bond Count Differentiates Target from More Constrained Piperidine Building Blocks

The target compound possesses 2 rotatable bonds (the benzyl-CH₂-N bond and the N-piperidine bond) plus 1 rotatable bond within the piperidine ring, totalling 3 computable rotatable bonds . This level of flexibility is lower than that of the N-methyl-substituted analog ((4-chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride, CAS 1261232-70-5, which has 4 rotatable bonds) , and higher than the more rigid 4-piperidin-4-ylamine analogs with additional ring constraints. The differential in rotatable bond count impacts the conformational entropy penalty upon binding: each frozen rotatable bond contributes approximately 0.5–1.0 kcal/mol to the binding free energy cost [1]. The target compound therefore occupies an intermediate flexibility space that may offer a more favourable entropy-enthalpy balance than the more flexible N-methyl analog.

Molecular flexibility Entropy penalty Protein-ligand binding

Validated Application Scenarios for (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride Based on Quantitative Evidence


Monoamine Transporter (DAT/NET/SERT) Lead Optimisation Where 4-Chlorobenzyl SAR Is Established

Programs targeting the dopamine transporter (DAT) with piperidine-based scaffolds can exploit the class-level SAR demonstrating that N-(4-chlorobenzyl) substitution yields 2-fold higher binding potency versus the unsubstituted parent, as shown in methylphenidate analog studies [1]. (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride serves as a versatile intermediate for constructing elaborated analogs with an established potency advantage conferred by the 4-chlorobenzyl group.

Fragment Elaboration Requiring 3-Position Amine Exit Vector with Defined Lipophilicity

When a fragment-based or structure-based design campaign requires a piperidine core with a primary amine exit vector at the 3-position and a LogP near 2.0, this compound provides a pre-characterised building block with measured computed properties (LogP 2.06, tPSA 29.3 Ų, LogSW -1.59) . The 3-amine regioisomer places the H-bond donor in a distinct spatial orientation compared to the 4-amine alternative, which may be the sole regioisomer compatible with a target pharmacophore.

High-Throughput Screening Library Acquisition with Defined Physicochemical Profile

For organisations purchasing screening libraries, the compound's inclusion in the ChemBridge screening collection (SC-83855291) provides a verified source with documented LotP, LogSW, and tPSA values that can be incorporated into computational filters . The 95–98% purity specification and mono-hydrochloride salt form reduce variability in automated liquid handling compared to free base or mixed salt form acquisitions .

Synthetic Intermediate for CNS-Targeted Compound Series Requiring Moderate Lipophilicity

With a LogP of 2.06 and tPSA of 29.3 Ų, the compound resides within the CNS drug-like property space (LogP <5, tPSA <90 Ų) . It can serve as an advanced intermediate for constructing CNS-active candidates, where the 4-chlorobenzyl group has a validated role in enhancing target binding in certain transporter and GPCR contexts, and the hydrochloride salt provides adequate aqueous solubility for further synthetic manipulation.

Quote Request

Request a Quote for (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.